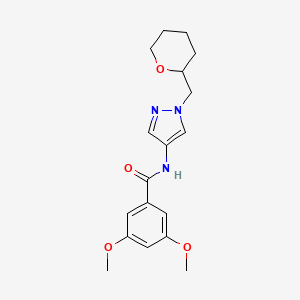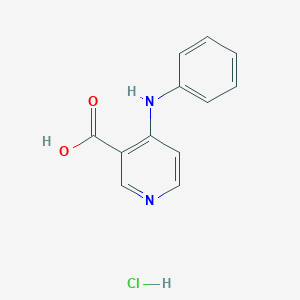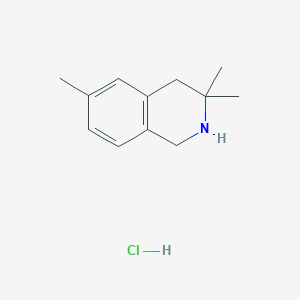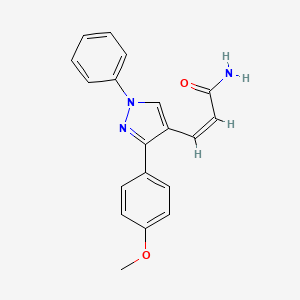![molecular formula C26H17ClF2N2O5 B2991874 2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide CAS No. 866342-11-2](/img/structure/B2991874.png)
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a quinoline group, which is a type of heterocyclic compound, and a dioxino group, which is a type of ether. It also contains a chlorobenzoyl group and a difluorophenyl group, which are aromatic compounds with halogen substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline and dioxino rings, and the introduction of the chlorobenzoyl and difluorophenyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The quinoline and dioxino rings would likely contribute to the rigidity of the molecule, while the chlorobenzoyl and difluorophenyl groups could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The quinoline and dioxino rings might participate in electrophilic substitution reactions, while the chlorobenzoyl and difluorophenyl groups could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the types of functional groups present, and the presence of any chiral centers .科学的研究の応用
Structural Aspects and Fluorescence Applications
Research on quinoline derivatives with amide functionalities shows diverse applications, ranging from material science to fluorescence studies. For instance, structural studies of similar compounds have revealed their potential in forming crystalline solids and gels, depending on their interaction with mineral acids. Such properties could be leveraged in designing new materials with specific mechanical or chemical properties (Karmakar, Sarma, & Baruah, 2007). Moreover, these compounds' interactions with different guests, such as 1,4-dihydroxybenzene, significantly enhance their fluorescence emissions, making them suitable for developing novel fluorescence probes or materials (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Reactions
The synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a three-component reaction demonstrates the chemical versatility of quinoline derivatives. These reactions, which occur at room temperature and yield quantitatively, open pathways for creating a wide range of compounds for further applications in chemical research (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
Therapeutic Research
In the realm of medicinal chemistry, quinoline derivatives have been studied for their therapeutic effects, such as in the treatment of Japanese encephalitis. A novel anilidoquinoline derivative has shown significant antiviral and antiapoptotic effects in vitro, suggesting potential applications in developing new antiviral drugs (Ghosh et al., 2008).
Antimicrobial and Antifungal Agents
Furthermore, synthesized quinoline and acetamide derivatives have demonstrated promising antibacterial and antifungal activities, highlighting their potential in creating new antimicrobial agents for treating various infections (Debnath & Ganguly, 2015).
Antitubercular Agents
Additionally, certain quinolin-4-yloxy acetamides exhibit potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains. This suggests their possible application in developing new therapies for tuberculosis (Pissinate et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClF2N2O5/c27-15-3-1-14(2-4-15)25(33)18-12-31(13-24(32)30-16-5-6-19(28)20(29)9-16)21-11-23-22(35-7-8-36-23)10-17(21)26(18)34/h1-6,9-12H,7-8,13H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQZQHVLTXLWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)Cl)CC(=O)NC5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClF2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid](/img/structure/B2991796.png)


![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2991803.png)


![6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2991807.png)
![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)
![2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2991811.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]pyridine-3-sulfonamide](/img/structure/B2991812.png)
![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)